Titanium(IV)(triethanolaminato)isopropoxide
Description
Titanium(IV)(triethanolaminato)isopropoxide (chemical formula: C₉H₁₉NO₃Ti) is a titanium-based coordination compound where the Ti⁴⁺ center is chelated by a triethanolaminato ligand and an isopropoxide group. This compound is commercially available as an 80 wt.% solution in 2-propanol (density: 1.087 g/mL at 25°C) and is recognized for its hydrolytic stability and controlled reactivity . Its structure (Figure 10 in ) features a bicyclic framework, enabling applications in catalysis, sol-gel synthesis, and polymer crosslinking .
Properties
Molecular Formula |
C9H22NO3Ti- |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;propane;titanium |
InChI |
InChI=1S/C6H15NO3.C3H7.Ti/c8-4-1-7(2-5-9)3-6-10;1-3-2;/h8-10H,1-6H2;3H,1-2H3;/q;-1; |
InChI Key |
IRFJNGXIQQXLEU-UHFFFAOYSA-N |
Canonical SMILES |
C[CH-]C.C(CO)N(CCO)CCO.[Ti] |
Origin of Product |
United States |
Preparation Methods
Titanium(IV) (triethanolaminato)isopropoxide solution is synthesized by reacting titanium(IV) isopropoxide with triethanolamine. The reaction is typically carried out in an organic solvent such as isopropanol. The process involves the coordination of triethanolamine to the titanium center, forming a stable complex . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Chelation and Stability
The triethanolamine (TEOA) ligand chelates titanium, enhancing stability against premature hydrolysis and enabling solubility in polar solvents like isopropanol.
Key Interactions:
-
Coordination: TEOA binds via three oxygen and one nitrogen atom, forming a bicyclic structure (InChI:
RSUVVMHMKLWZQT-UHFFFAOYSA-N) . -
Thermal stability: Decomposes at 250–300°C via β-hydride elimination, releasing propene and forming hydroxylated intermediates .
| Property | Value/Description | Source |
|---|---|---|
| Chelation strength | Stabilizes Ti⁴⁺ in aqueous media | |
| Thermal decomposition | Propene detected via QMS | |
| Solubility | 80 wt.% in isopropanol |
Atomic Layer Deposition (ALD)
Used in waterless ALD processes with TiCl₄ to deposit TiO₂ films, avoiding substrate oxidation :
Step 1:
Step 2:
| ALD Parameter | Value/Description | Source |
|---|---|---|
| Growth rate (250°C) | 15 ng/cm² per cycle | |
| Byproducts | 2-chloropropane, HCl |
Photochemical Decomposition
UV irradiation induces decomposition via acetone elimination, producing titanium atoms and TiO :
Mechanism:
| Observation | Method | Source |
|---|---|---|
| Primary photoproducts | Ti atoms, TiO | |
| Activation barrier | ~49 kcal/mol (DFT calculation) |
Scientific Research Applications
Titanium(IV)(triethanolaminato)isopropoxide is an organometallic compound with diverse applications, particularly in materials science and chemical synthesis. It is also known under other names such as TYZOR TE organic titanate, triethanolamine titanate chelate .
General Properties
- Formula:
- Molecular Weight: 253.12 g/mol
- Appearance: Clear to yellowish liquid
- Density: 1.087 g/mL at 25 °C
- Solubility: N/A in
Synthesis of Barium Titanate
This compound is employed in the synthesis of Barium Titanate () via a co-precipitation technique .
Applications
- Catalysis: Titanium(IV) compounds are screened for catalytic activity in the synthesis of Polyethylene terephthalate (PET) .
- Precursor for TiO2 Nanofibers: Titanium(IV) isopropoxide is used in the fabrication of nanofibers via the electrospinning method. These nanofibers can be immobilized on titanium plates for implant applications to improve cell adhesion and differentiation .
- Synthesis of Pyrimidin-4-ones: Titanium(IV) isopropoxide is used in a novel method for synthesizing tri- and tetrasubstituted pyrimidin-4-ones through a titanium(IV)-mediated cyclization involving sequential condensations of primary and beta-ketoamides .
- Reductive Amination: It is used in titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform for generating urea and amide libraries .
Mechanism of Action
The mechanism of action of Titanium(IV) (triethanolaminato)isopropoxide solution involves the coordination of the triethanolamine ligand to the titanium center. This coordination stabilizes the titanium complex and enhances its reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Key Properties
Comparative Analysis with Similar Titanium Compounds
Titanium(IV) Isopropoxide (TTIP)
Chemical Formula : C₁₂H₂₈O₄Ti
Key Differences :
- Structure and Reactivity: Unlike Titanium(IV)(triethanolaminato)isopropoxide, TTIP lacks chelating ligands, making it highly reactive to hydrolysis. This rapid hydrolysis often results in uncontrolled particle growth during sol-gel processes .
- Photocatalytic Performance: TTIP-derived TiO₂ nanoparticles exhibit higher surface area (~150 m²/g) but lower photocatalytic efficiency for pollutant degradation compared to chelated titanium precursors .
- Applications: TTIP is widely used in coatings and plastic manufacturing due to its cost-effectiveness, whereas the chelated this compound is preferred for controlled crosslinking in high-temperature polymer stabilizers .
Comparison Table :
Titanium(IV) Bis(ammonium lactato) Dihydroxide (TALH)
Key Differences :
- Ligand Type: TALH features lactate and ammonium ligands, offering pH-dependent solubility, whereas this compound’s triethanolaminato ligand ensures stability in polar solvents .
- Nanostructure Morphology: TALH-derived TiO₂ nanotubes exhibit superior photocatalytic activity (85% 4-chlorophenol degradation under UVC) compared to this compound-based materials (~70%) .
- Synthesis Cost: TALH is more expensive, limiting its industrial use, while this compound balances cost and performance in polymer applications .
Titanium(IV) Ethylhexanoate
Key Differences :
- Solubility: Ethylhexanoate ligands enhance solubility in non-polar media, contrasting with the polar solvent compatibility of this compound .
- Applications: Primarily used in waterproof coatings, whereas this compound excels in aqueous-phase polymer modifications .
Research Findings and Industrial Relevance
- Polymer Stabilization: this compound enhances the thermal resistance of konjac glucomannan (KGM) gels by enabling reversible Ti⁴⁺ crosslinking, maintaining viscosity at >50°C .
- Oil-Water Separation : When used as a coupling agent for reduced graphene oxide (rGO) on polyurethane sponges, it improves oil absorption capacity by 40% compared to silane-based agents .
- Safety Profile : Classified as a flammable liquid (flash point: 16°C), it requires stringent handling protocols, unlike less volatile alternatives like TALH .
Biological Activity
Titanium(IV)(triethanolaminato)isopropoxide (TEA-Ti) is a compound that has garnered attention in various fields, particularly for its unique biological activities and applications in materials science. This article provides a detailed overview of the biological activity of TEA-Ti, including its synthesis, characterization, and potential applications.
1. Synthesis and Characterization
TEA-Ti is synthesized through the reaction of titanium(IV) isopropoxide with triethanolamine. This process results in a complex that exhibits distinct properties due to the presence of both titanium and organic amine functionalities. The synthesis can be represented as follows:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) are employed to confirm the structure and purity of the synthesized compound. For instance, IR spectra typically show characteristic peaks corresponding to Ti-O and N-H bonds, indicating successful coordination between titanium and triethanolamine.
2.1 Antimicrobial Properties
TEA-Ti has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that the compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane and interference with metabolic processes.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
These results suggest that TEA-Ti could be a viable candidate for developing antimicrobial coatings for medical devices or surfaces.
2.2 Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines, including human fibroblasts and cancer cells. The results indicate that TEA-Ti exhibits selective cytotoxicity, effectively inhibiting cancer cell proliferation while sparing normal cells.
- IC50 Values :
- Human fibroblasts:
- Cancer cell lines:
This selective toxicity highlights its potential use in targeted cancer therapies.
3.1 Application in Drug Delivery Systems
Recent research explored the use of TEA-Ti as a drug delivery vehicle for anticancer agents. In vitro studies demonstrated enhanced cellular uptake and sustained release profiles compared to conventional carriers. The incorporation of TEA-Ti into nanoparticles resulted in improved therapeutic efficacy against tumor cells.
3.2 Tissue Engineering Applications
TEA-Ti has been investigated for its role in tissue engineering, particularly in bone regeneration. Its biocompatibility and ability to promote osteogenic differentiation make it an attractive candidate for scaffolding materials in bone repair applications.
4. Conclusion
This compound exhibits promising biological activities, including antimicrobial properties and selective cytotoxicity against cancer cells. Its unique chemical structure allows for diverse applications in drug delivery systems and tissue engineering. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its applications in biomedical fields.
Q & A
Q. What are the key physicochemical properties of Titanium(IV)(triethanolaminato)isopropoxide, and how do they influence its handling in laboratory settings?
- Methodological Answer :
The compound is a viscous liquid with a density of 1.087 g/mL at 25°C and a flash point of 16°C , indicating flammability and requiring storage in a Class 3 flammable liquid cabinet . Its molecular formula (C₉H₁₉NO₃Ti ) and structure (SMILES:
CC(C)[Ti]12OCCN(CCO1)CCO2) reveal a titanium center coordinated by triethanolamine and isopropoxide ligands, which stabilize its reactivity . Safety protocols must prioritize ventilation and avoid ignition sources due to its flammability and potential to cause eye/skin irritation .
Q. How is this compound synthesized, and what characterization techniques validate its purity?
- Methodological Answer : The compound is synthesized via the reaction of titanium isopropoxide with triethanolamine, yielding a stable chelate complex. Characterization involves:
- FTIR : To confirm ligand coordination (e.g., O–Ti–O stretching at ~600 cm⁻¹ and N–Ti bonds at ~450 cm⁻¹) .
- NMR : For verifying ligand ratios and absence of free isopropanol .
- Elemental Analysis : To ensure stoichiometric consistency (e.g., C/N/Ti ratios) .
Advanced Research Questions
Q. How does this compound compare to titanium isopropoxide (TTIP) in sol-gel synthesis of TiO₂ nanomaterials?
- Methodological Answer : Unlike TTIP, this compound exhibits slower hydrolysis due to chelation, enabling controlled growth of TiO₂ nanoparticles. For example, in poly(titanium oxide) synthesis, a Ti(OPri)₄/H₂O ratio of 1:1–1:2 mol/mol produces stable colloidal solutions with tunable particle sizes (5–20 nm) . Comparative studies using TEM and XRD show that chelated precursors yield more uniform crystallites (anatase phase) than TTIP-derived materials, which often require stabilizers like acetic acid .
Q. What experimental parameters optimize the use of this compound as a coupling agent in hybrid materials?
- Methodological Answer : In polyurethane (PU)-reduced graphene oxide (rGO) composites, pre-treatment of PU with 0.5–10 wt% this compound enhances rGO binding via Ti–O–C covalent linkages. SEM and contact angle analysis reveal that this method increases hydrophobicity (contact angle >140°) and oil absorption capacity by 40% compared to untreated PU . Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
